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Introduction

Allura Red AC, also known as Food Red 17, FD&C Red 40, and C.I. 16035, is a synthetic
monoazo dye belonging to the family of sulfonated azo dyes.[1][2] While extensively used as a
colorant in the food, drug, and cosmetic industries, its application as a primary biological stain
in histological or cytological preparations is not well-documented in scientific literature.[1]
However, based on its chemical structure and properties as an anionic dye, Allura Red AC can
be effectively utilized as an acid dye for staining cytoplasm, muscle, and connective tissue in a
manner analogous to other red acid dyes used in histology, such as Eosin, Acid Fuchsin, and
Ponceau 4R.[3]

The staining mechanism of Allura Red AC as an acid dye is based on electrostatic interactions.
[4][5] At an acidic pH, the dye's negatively charged sulfonate groups bind to positively charged
amino groups of proteins in the cytoplasm and extracellular matrix.[3][6] This results in a vibrant
red to pink coloration of these structures, providing a clear contrast to basophilic components
like cell nuclei, which are typically stained with a blue or purple basic dye like hematoxylin.[3]

Physicochemical Properties

The properties of Allura Red AC relevant to its use as a biological stain are summarized in the
table below.
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Property Value Reference(s)

Food Red 17, FD&C Red 40,

Synonyms .1 16035 [1][2]
Molecular Formula C1sH14N2Na20sS2 [1]
Molecular Weight 496.42 g/mol [1]
Appearance Dark red powder [7]
Amax (in water) ~504 nm [2][7]

Soluble in water (22 g/100 mL
at 25°C), glycerol, and

Solubility ). gy _ ] [7]
propylene glycol; Insoluble in

ethanol.

Good stability in acidic to
Stability neutral pH (pH 3-8) and to [7]
heat and light.

Applications

Based on the principles of acid dye staining, Allura Red AC is proposed for the following
applications in histology:

Counterstain to Hematoxylin: As a substitute for Eosin in the standard Hematoxylin and
Eosin (H&E) staining protocol to provide red/pink staining of the cytoplasm and extracellular
matrix.[3]

Component of Trichrome Stains: Can potentially be used as the red cytoplasmic stain in
trichrome staining methods, such as in Masson's Trichrome, to differentiate muscle fibers
from collagen.[8]

General Cytoplasmic Stain: For providing contrast to nuclear and other basophilic structures
in various tissue preparations.

Experimental Protocols
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Disclaimer: The following protocols are proposed based on the general principles of acid dye

staining and protocols for structurally similar dyes. Optimization of staining times,

concentrations, and differentiation steps may be required for specific tissues and applications.

Protocol 1: Allura Red AC as a Counterstain to

Hematoxylin (H&E Analog)

This protocol outlines the use of Allura Red AC as a substitute for Eosin Y in a standard H&E

staining workflow for paraffin-embedded tissue sections.

Reagents and Preparation 0@

Reagent

Preparation

Allura Red AC Staining Solution (1% w/v)

Dissolve 1 g of Allura Red AC powder in 100 mL
of distilled water. Add 0.5 mL of glacial acetic
acid to acidify the solution (final pH ~2.5-3.0).
Stir until fully dissolved and filter before use.

Store at room temperature.

Harris' Hematoxylin Solution

Use a commercial, filtered Harris' Hematoxylin

solution.

Differentiating Solution (1% Acid Alcohol)

Add 1 mL of concentrated Hydrochloric Acid
(HCI) to 99 mL of 70% ethanol.

Bluing Reagent

Scott's Tap Water Substitute or a weak alkaline

solution (e.g., 0.1% sodium bicarbonate).

Dehydrating and Clearing Reagents

Graded alcohols (70%, 95%, 100% ethanol) and

Xylene (or a xylene substitute).

Mounting Medium

A permanent, resinous mounting medium.

Staining Procedure

o Deparaffinization and Rehydration:

o Immerse slides in xylene: 2 changes, 5 minutes each.[9]

o Transfer to 100% ethanol: 2 changes, 3 minutes each.[4]
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o Transfer to 95% ethanol: 2 changes, 3 minutes each.[4]
o Transfer to 70% ethanol: 3 minutes.[4]

o Rinse in running tap water.[4]

e Nuclear Staining:

[¢]

Immerse in Harris' Hematoxylin for 5-10 minutes.[10]

[e]

Wash in running tap water for 1-5 minutes.[4][9]

[e]

Differentiate in 1% acid alcohol with a few quick dips (1-3 seconds).[9]

o

Wash immediately in running tap water.[9]

[¢]

Immerse in a bluing reagent for 10-60 seconds until nuclei turn a crisp blue.[9]

[¢]

Wash in running tap water for 1-5 minutes.[9]

e Cytoplasmic Staining with Allura Red AC:
o Immerse slides in the 1% Allura Red AC staining solution for 30 seconds to 2 minutes.
o Rinse briefly in distilled water.

o Dehydration and Clearing:

o Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100%
ethanol (2 changes, 1 minute each).[9]

o Clear in xylene: 2 changes, 3 minutes each.[9]
e Mounting:

o Apply a drop of permanent mounting medium to the slide and coverslip.

Expected Results

e Nuclei: Blue/Purple
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e Cytoplasm, muscle, collagen, keratin: Shades of Red/Pink

» Erythrocytes: Bright Red

Quantitative Data Summary for Red Acid Dyes

The following table provides a comparison of key quantitative parameters for Allura Red AC
(proposed) and other commonly used red acid dyes in histology.

Allura Red AC . . Ponceau 4R (for
Parameter Acid Fuchsin
(Proposed) Western Blot)
] ) 1% wi/v in acidified 0.47% wilv in acidified 0.1% wi/v in 5% acetic
Stain Concentration )
water water acid
Solvent Distilled water with Distilled water with Distilled water with 5%
olven
0.5% acetic acid ~33% acetic acid acetic acid
o ] 30 seconds - 2 ) )
Staining Time ) 1-5 minutes 5-15 minutes
minutes
Reference(s) Inferred [11][12] [13]
Visualizations

General Histological Staining Workflow

The following diagram illustrates the general workflow for staining paraffin-embedded tissue
sections with Allura Red AC as a counterstain to hematoxylin.
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Click to download full resolution via product page

General workflow for H&E-type staining using Allura Red AC.
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Staining Mechanism of Allura Red AC

This diagram illustrates the electrostatic interaction between the anionic Allura Red AC dye and
cationic tissue proteins.

Staining Solution

Allura Red AC Molecule

Negatively Charged Sulfonate Groups (SO3-)

Electrostatic
Attraction

Tissue Sectign (Acidic pH)

Tissue Protein (e.g., Cytoplasm)

Positively Charged Amino Groups (NH3+)
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Electrostatic binding of Allura Red AC to tissue proteins.
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 To cite this document: BenchChem. [Application Notes for Allura Red AC as a Biological
Stain]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://neuromuscular.wustl.edu/pathol/histol/HE.pdf
https://faculty.sites.iastate.edu/gltylka/protocols
https://scn.plantpath.iastate.edu/protocols-stain
https://med.wmich.edu/sites/default/files/Ponceau_Stain.pdf
https://www.benchchem.com/product/b15611244#protocol-for-using-allura-red-ac-as-a-biological-stain
https://www.benchchem.com/product/b15611244#protocol-for-using-allura-red-ac-as-a-biological-stain
https://www.benchchem.com/product/b15611244#protocol-for-using-allura-red-ac-as-a-biological-stain
https://www.benchchem.com/product/b15611244#protocol-for-using-allura-red-ac-as-a-biological-stain
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611244?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

